molecular formula C24H25N3O5 B2955159 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034545-83-8

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2955159
CAS No.: 2034545-83-8
M. Wt: 435.48
InChI Key: FYLANVOLTPHPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuran-pyrazole hybrid with a carboxamide linker. Its structure includes a benzofuran-2-yl moiety linked to a hydroxypropyl chain, a 2,5-dimethoxyphenyl group at the pyrazole C3 position, and a methyl group at the pyrazole N1 position . The hydroxypropyl chain and carboxamide group may facilitate hydrogen bonding with biological targets.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-24(29,22-11-15-7-5-6-8-20(15)32-22)14-25-23(28)19-13-18(26-27(19)2)17-12-16(30-3)9-10-21(17)31-4/h5-13,29H,14H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLANVOLTPHPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=NN1C)C2=C(C=CC(=C2)OC)OC)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Environmental Factors

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of a compound. For example, extreme pH or temperature conditions might degrade the compound, reducing its effectiveness. Similarly, the presence of other substances might interact with the compound, potentially altering its action.

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzofuran moiety, a pyrazole core, and methoxy-substituted phenyl groups. The synthesis typically involves multi-step organic reactions, including the formation of the benzofuran ring and subsequent modifications to introduce the pyrazole and carboxamide functionalities.

Antimicrobial Activity

Recent studies have demonstrated that benzofuran–pyrazole derivatives exhibit substantial antimicrobial properties. For instance, a related compound showed broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Type
Compound 92.50 - 20Broad-spectrum
Ciprofloxacin9.80DNA gyrase B inhibitor

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it stabilizes red blood cell (HRBC) membranes, demonstrating protection percentages ranging from 86.70% to 99.25% . This suggests a potential role in mitigating inflammatory responses.

Cytotoxicity

In vitro cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cell lines. For example, IC50 values for related pyrazole compounds against various cancer cell lines have been reported in the range of 0.28 to 48 µM . This indicates potential applications in cancer therapy.

Case Studies

  • Study on DNA Gyrase Inhibition : A study focused on the inhibition of E. coli DNA gyrase B revealed that a derivative of this compound had an IC50 of 9.80 µM, comparable to established antibiotics like ciprofloxacin . This highlights its potential as an antibacterial agent.
  • Antioxidant Activity : Another investigation assessed the antioxidant capacity of related compounds, with DPPH scavenging percentages ranging from 84.16% to 90.52%. Such properties are crucial for developing agents that can combat oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of the target compound with related derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Differences
N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide (Target Compound) Benzofuran + Pyrazole 2,5-Dimethoxyphenyl, methyl, hydroxypropyl ~479.5* High lipophilicity (logP ~3.8*); carboxamide linker enhances metabolic stability.
3-Hydroxy-5-nitro-N'-[5-(propylamino)-2,5-dihydro-1,3-thiazol-2-yl]-1-benzofuran-2-carbohydrazide Benzofuran + Thiazole Nitro group, carbohydrazide, propylamino ~435.4 Nitro group increases electrophilicity; carbohydrazide may reduce stability vs. carboxamide.
5-Methoxy-N-(4-methylbenzofuran-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Benzofuran + Pyrazolopyrimidine 5-Methoxy, 4-methylbenzofuran ~406.4 Pyrazolopyrimidine core enhances kinase inhibition potential; lower logP (~2.5).

*Estimated via computational tools (e.g., ChemDraw).

Key Findings:

The carboxamide linker in the target compound is more hydrolytically stable than the carbohydrazide in , which may explain its hypothesized longer half-life.

The methyl group at the pyrazole N1 position sterically shields the carboxamide, further enhancing stability.

Pharmacological Implications :

  • The target compound’s higher lipophilicity (logP ~3.8) suggests superior membrane permeability compared to the pyrazolopyrimidine derivative (logP ~2.5), which could enhance CNS activity.
  • In contrast, the nitro group in may confer radical-scavenging activity but increases mutagenic risk.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide?

  • Answer : Synthesis typically involves multi-step reactions. For example:

Benzofuran precursor preparation : React 2-hydroxybenzofuran with propylene oxide under basic conditions to form the 2-hydroxypropyl side chain .

Pyrazole-carboxamide coupling : Use a carbodiimide-mediated coupling (e.g., DCC or EDCI) between the benzofuran intermediate and 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Reflux in anhydrous DMF or DCM for 12–24 hours .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. How can researchers confirm the structural integrity of this compound?

  • Answer : Use a combination of analytical techniques:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., benzofuran C2, pyrazole N-methyl group) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 467.18) .
  • X-ray crystallography : For absolute configuration determination, if single crystals are obtainable .

Q. What solvent systems are optimal for solubility and stability studies?

  • Answer :

  • Solubility : DMSO (>50 mg/mL) for stock solutions; dilute in PBS (pH 7.4) or ethanol for biological assays .
  • Stability : Assess via HPLC under physiological conditions (37°C, pH 7.4) over 24–72 hours. Monitor degradation products using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this compound, and how can binding affinity be validated?

  • Answer :

  • Targets : Benzofuran-pyrazole hybrids often target serotonin receptors (5-HT₂A/₂C) or kinases (e.g., MAPK) due to structural mimicry of endogenous ligands .
  • Validation :

In vitro assays : Radioligand displacement assays using ³H-ketanserin for 5-HT₂A .

Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) .

Q. How should researchers address contradictions in reported bioactivity data for similar benzofuran-carboxamides?

  • Answer : Potential strategies include:

  • Comparative studies : Replicate assays under standardized conditions (e.g., cell line: HEK293 for receptor studies) .
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259351) to identify outliers .
  • Structural analogs : Test derivatives with modified dimethoxyphenyl or hydroxypropyl groups to isolate structure-activity relationships (SAR) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

  • Answer :

  • Rodent models :

Pharmacokinetics : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 24 hours. Analyze via LC-MS/MS .

Tissue distribution : Quantify compound levels in brain, liver, and kidney using homogenization followed by SPE extraction .

Q. What computational approaches can predict the compound’s interaction with cytochrome P450 enzymes?

  • Answer :

  • Docking studies : Use AutoDock Vina with CYP3A4 (PDB ID: 4NY4) to identify potential metabolic sites (e.g., demethylation of 2,5-dimethoxyphenyl) .
  • QSAR modeling : Train a model on PubChem BioAssay data (AID 743255) to predict inhibition potency .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Answer :

  • Modification sites :

Benzofuran ring : Introduce electron-withdrawing groups (e.g., Br at C5) to enhance metabolic stability .

Pyrazole moiety : Replace the N-methyl group with cyclopropyl to reduce off-target interactions .

  • Assay prioritization : Screen analogs for IC₅₀ against primary targets (e.g., 5-HT₂A) and cytotoxicity (HepG2 cells) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for similar compounds?

  • Answer :

  • Variable factors :

Reagent purity : Use ≥99% EDCI/HOBt to improve coupling efficiency .

Temperature control : Ensure reflux conditions are tightly monitored (±2°C) .

  • Reproducibility : Publish detailed protocols (e.g., reaction vessel type, stirring rate) to standardize reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.